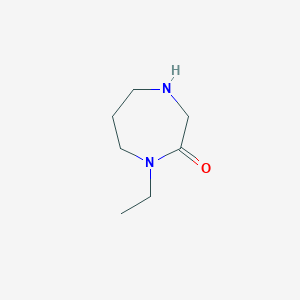![molecular formula C9H16Cl2N2O B1455832 [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride CAS No. 1334147-93-1](/img/structure/B1455832.png)
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride
Vue d'ensemble
Description
“[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is a derivative of hydrazine, a compound where two nitrogen atoms are bonded together.
Molecular Structure Analysis
The molecular structure of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride consists of 9 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms would require more specific data or a detailed structural analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of [2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 326.5±25.0 °C at 760 mmHg, and a flash point of 151.3±23.2 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a molar volume of 158.7±3.0 cm3 .Applications De Recherche Scientifique
Antibacterial Activity
Research has synthesized novel compounds using derivatives of 4-methoxyphenyl, which were tested for their antibacterial properties. These studies have shown promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Aghekyan et al., 2020), (Gulea et al., 2019).
Antimicrobial and Antifungal Activities
Several studies focused on the synthesis of compounds starting from derivatives similar to the 4-methoxyphenyl group, demonstrating significant antimicrobial and antifungal activities. This suggests the potential for developing new treatments for infections (Vyas et al., 2009), (Refat et al., 2021).
Antioxidant Activity
The antioxidant potential of compounds synthesized from 4-methoxyphenyl derivatives has been explored, showing the possibility of their use in combating oxidative stress-related diseases (Goulart et al., 2020).
Anti-Lipase and Anti-Urease Activities
Research into 1,2,4-Triazole derivatives starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl) has indicated moderate-to-good lipase inhibitory effects and significant inhibitory effects against urease. These findings suggest potential applications in the development of treatments for diseases related to these enzymes (Bekircan et al., 2014).
Molecular Docking and Synthesis for Antibacterial Application
Studies have developed new compounds with promising antibacterial abilities against both gram-negative and gram-positive bacteria through molecular docking and synthesis approaches. This research provides a foundation for the development of novel antibacterial agents (Shakir et al., 2020).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)ethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-8(3-5-9)6-7-11-10;;/h2-5,11H,6-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQHQRAEQCRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)
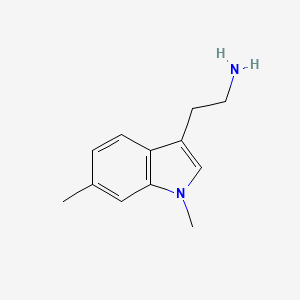
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)
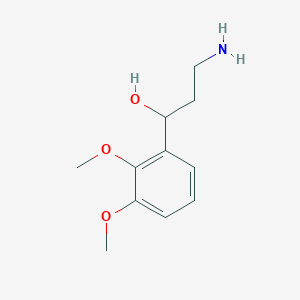
![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)
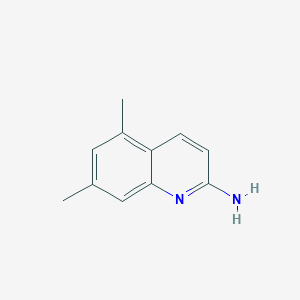
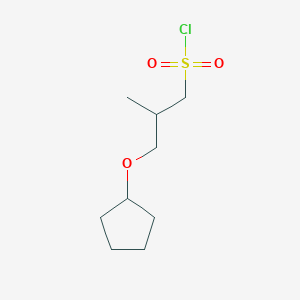
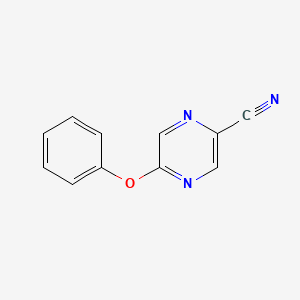
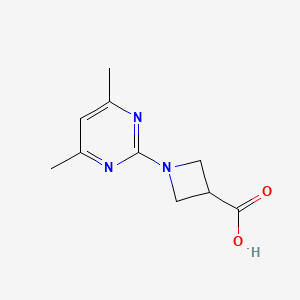


![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
